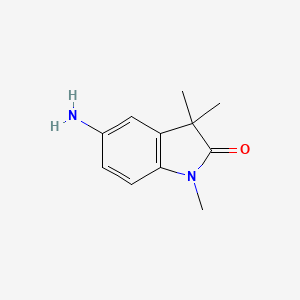

5-Amino-1,3,3-trimethyl-indolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,3,3-trimethylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(11)14/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJOSNCOZFAVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)N)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680587 | |

| Record name | 5-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953048-71-0 | |

| Record name | 5-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Amino-1,3,3-trimethyl-indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

This guide, therefore, adopts a dual-pronged approach. Firstly, it consolidates all available and verifiable information regarding the identity and basic molecular attributes of 5-Amino-1,3,3-trimethyl-indolin-2-one. Secondly, and crucially for the practicing scientist, it provides a comprehensive framework of established experimental methodologies for the determination of these very properties. This serves not only as a guide to the known but as a roadmap for the empirical validation of the unknown, empowering researchers to fill the existing knowledge gaps. We will also present high-quality predicted data from computational models to offer a theoretical baseline for these properties.

I. Molecular Identity and Core Attributes

The foundational information for this compound is confirmed through various chemical supplier databases. This information serves as the primary identifier for the compound.

| Attribute | Value | Source(s) |

| Chemical Name | This compound | Echemi, SynQuest Laboratories |

| Synonyms | 5-Amino-1,3,3-trimethyl-2-oxindole | Echemi |

| CAS Number | 953048-71-0 | Echemi, SynQuest Laboratories |

| Molecular Formula | C₁₁H₁₄N₂O | Echemi, SynQuest Laboratories |

| Molecular Weight | 190.24 g/mol | Echemi, SynQuest Laboratories |

| Appearance | White powder (as described by some suppliers) | Hangzhou Huarong Pharm Co., Ltd. |

Below is a two-dimensional representation of the molecular structure of this compound.

Figure 2: Workflow for spectroscopic characterization.

Expected Spectral Features (Hypothetical):

-

¹H NMR: Signals corresponding to the aromatic protons, the N-methyl group, the gem-dimethyl groups, and the amino protons. The chemical shifts and coupling patterns would be crucial for confirming the substitution pattern on the aromatic ring.

-

¹³C NMR: Resonances for the carbonyl carbon, the quaternary carbon bearing the gem-dimethyl groups, the aromatic carbons, and the methyl carbons.

-

IR: Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the lactam (around 1680-1700 cm⁻¹), and C-N stretching.

-

MS: A molecular ion peak corresponding to the exact mass of the molecule (C₁₁H₁₄N₂O). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

C. Determination of Solubility

Causality and Rationale: Solubility is a critical parameter for any compound intended for biological or pharmaceutical applications, as it dictates its bioavailability and formulation possibilities. It is typically determined in a range of solvents of varying polarity.

Experimental Protocol (Thermodynamic Solubility):

-

Solvent Selection: A range of solvents should be tested, including water, buffered aqueous solutions (e.g., pH 7.4), ethanol, and dimethyl sulfoxide (DMSO).

-

Equilibrium Method:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a standard curve of known concentrations.

-

Self-Validation: The experiment is performed in triplicate to ensure the results are statistically significant. The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

IV. Conclusion and Future Directions

This compound represents a molecule of interest for which the foundational physical and spectral data are not yet publicly documented in the scientific literature. This guide provides the confirmed molecular identity and a robust framework for the experimental determination of its key physical properties. The provided predicted values serve as a useful, albeit theoretical, starting point for researchers. The onus is now on the scientific community to perform these characterizations and publish the data, thereby enriching our collective chemical knowledge and enabling further research into the potential applications of this compound.

V. References

-

Advanced Chemistry Development (ACD/Labs) Software V11.02: Used for boiling point prediction.

-

ChemAxon MarvinSketch: Used for pKa prediction.

-

ALOGPS 2.1: Used for aqueous solubility prediction.

-

ChemDraw: Used for melting point prediction.

An In-Depth Technical Guide to 5-Amino-1,3,3-trimethyl-indolin-2-one: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of medicinal chemistry and drug discovery, the demand for novel molecular scaffolds and versatile building blocks is paramount. 5-Amino-1,3,3-trimethyl-indolin-2-one has emerged as a compound of significant interest, primarily due to its utility in the synthesis of targeted protein degraders. Its unique structural features, comprising a substituted indolinone core with a reactive primary amine, make it an ideal starting point for the construction of complex bioactive molecules. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic pathway, and its principal application in the development of Proteolysis Targeting Chimeras (PROTACs).

Part 1: Chemical Identity and Structure

The foundational step in understanding the utility of any chemical compound is to establish its precise chemical identity.

IUPAC Name: 5-amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one[1]

Synonyms:

CAS Number: 953048-71-0[1]

Molecular Formula: C₁₁H₁₄N₂O[1]

Molecular Weight: 190.24 g/mol [1]

Chemical Structure

The structure of this compound is characterized by a bicyclic indolinone core. The defining features are a lactam ring fused to a benzene ring, a quaternary carbon at the 3-position bearing two methyl groups, a methyl group on the nitrogen at the 1-position, and an amino group at the 5-position of the benzene ring.

Caption: Chemical structure of this compound.

Part 2: Proposed Synthesis

Step 1: Synthesis of the Nitro Precursor, 1,3,3-Trimethyl-5-nitro-indolin-2-one

The initial step involves the construction of the indolinone core with a nitro group at the 5-position. A plausible approach is a variation of the Fischer indole synthesis. This reaction typically produces indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[2][3] A related synthesis of 2,3,3-trimethyl-5-nitro-indolenine has been reported using p-nitrophenylhydrazine and isopropyl methyl ketone in the presence of acetic acid and hydrochloric acid.[4] A similar strategy can be envisioned to produce the corresponding indolin-2-one.

Reaction: p-Nitrophenylhydrazine reacts with a suitable carbonyl compound, followed by intramolecular cyclization and rearrangement under acidic conditions to yield the indolinone core.

Plausible Reagents and Conditions:

-

Starting Materials: p-Nitrophenylhydrazine hydrochloride, 2-hydroxy-2-methylpropanoic acid (or a derivative).

-

Catalyst: Strong acid catalyst such as polyphosphoric acid (PPA) or a mixture of acetic acid and a mineral acid (e.g., HCl, H₂SO₄).

-

Solvent: A high-boiling point inert solvent like toluene or xylene, or the acid catalyst itself can serve as the solvent.

-

Temperature: Elevated temperatures are typically required to drive the cyclization.

Step 2: Reduction of the Nitro Group to an Amine

The final step is the reduction of the aromatic nitro group of the precursor to the desired primary amine. Several methods are available for this transformation, with sodium hydrosulfite (also known as sodium dithionite, Na₂S₂O₄) being a mild, inexpensive, and effective reagent for the reduction of aromatic nitro compounds to anilines.[1][5][6]

Reaction: The nitro group of 1,3,3-trimethyl-5-nitro-indolin-2-one is reduced to a primary amine.

Plausible Reagents and Conditions:

-

Reducing Agent: Sodium hydrosulfite (Na₂S₂O₄).

-

Solvent: An aqueous or mixed aqueous/organic solvent system (e.g., water/THF, water/ethanol).

-

Temperature: The reaction is often carried out at room temperature or with gentle heating.

Synthetic Workflow Diagram

Caption: Proposed two-step synthetic workflow.

Part 3: Application in Targeted Protein Degradation

The primary utility of this compound for the target audience of drug discovery professionals lies in its role as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) .

The PROTAC Concept

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[7] They function by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system. A PROTAC molecule consists of three key components:

-

A "warhead" ligand that binds to the target protein of interest (POI).

-

An E3 ubiquitin ligase ligand that recruits an E3 ligase enzyme.

-

A flexible linker that connects the two ligands.

By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the proteasome.

Role of this compound

This compound is an ideal scaffold for constructing the E3 ligase ligand portion of a PROTAC, particularly for ligands that target the Cereblon (CRBN) E3 ligase. The core indolinone structure is a key feature of thalidomide and its analogs (lenalidomide, pomalidomide), which are well-known CRBN ligands.

The primary amino group at the 5-position provides a convenient and reactive handle for attaching the linker, which is then connected to the warhead ligand. This allows for the modular and efficient synthesis of a library of PROTACs with different linkers and warheads to optimize for potency and selectivity against a specific protein target.

Conceptual PROTAC Structure

Caption: Conceptual diagram of a PROTAC incorporating the title compound.

Part 4: Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's properties is essential for its application in research and development.

Physicochemical Data Summary

| Property | Value/Description | Source(s) |

| CAS Number | 953048-71-0 | [1][8] |

| Molecular Formula | C₁₁H₁₄N₂O | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| Appearance | Solid, Pale yellow to brown granules or powder | [9] |

| Purity | Typically ≥97% | [9] |

Spectroscopic Characterization (Predicted)

Disclaimer: Experimental spectroscopic data for this compound was not available in the public literature searched. The following are predicted characteristics based on the known structure and general principles of spectroscopy.

¹H NMR Spectroscopy:

-

Aromatic Protons: Three protons on the benzene ring would be expected in the aromatic region (typically δ 6.0-7.5 ppm). The substitution pattern would lead to a specific splitting pattern (e.g., a doublet, a singlet, and a doublet of doublets).

-

N-CH₃: A singlet corresponding to the three protons of the N-methyl group would likely appear around δ 3.0-3.5 ppm.

-

C(CH₃)₂: A singlet integrating to six protons for the two geminal methyl groups at the 3-position would be expected in the aliphatic region, likely around δ 1.0-1.5 ppm.

-

NH₂: A broad singlet for the two protons of the amino group, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The lactam carbonyl carbon would be expected to have a chemical shift in the range of δ 170-180 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons would be present, with the carbon attached to the amino group being more shielded (lower ppm) and the carbon attached to the lactam nitrogen being more deshielded (higher ppm).

-

Quaternary Carbon: The sp³ quaternary carbon at the 3-position would appear in the aliphatic region.

-

Methyl Carbons: Signals for the N-methyl carbon and the two equivalent C3-methyl carbons would be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two bands corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) would be expected in the region of 3300-3500 cm⁻¹.

-

C=O Stretching: A strong absorption band for the lactam carbonyl group would be prominent, typically in the range of 1650-1700 cm⁻¹.

-

C-N Stretching: Bands corresponding to the C-N bonds would be present in the fingerprint region.

-

Aromatic C-H and C=C Stretching: Absorptions characteristic of the substituted benzene ring would also be observed.

Mass Spectrometry:

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (190.24 g/mol ).

Conclusion

This compound is a valuable and strategically important building block for medicinal chemists and drug discovery scientists. Its straightforward, albeit proposed, synthesis and, more importantly, its ideal structural features for incorporation into PROTACs targeting the CRBN E3 ligase, position it as a key component in the development of next-generation therapeutics based on targeted protein degradation. While a lack of publicly available, detailed experimental data necessitates further characterization at the individual research level, the foundational chemical principles and its commercial availability underscore its practical utility in advancing the frontiers of drug development.

References

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

- Google Patents. (n.d.). US2631167A - Method of reducing nitro compounds.

-

ResearchGate. (2025). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). Retrieved from [Link]

-

MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000510). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

PubMed. (2008). A three-component Fischer indole synthesis. Retrieved from [Link]

-

MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

-

PubMed. (2010). New 3H-indole synthesis by Fischer's method. Part I. Retrieved from [Link]

-

NIH. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). Retrieved from [Link]

-

PubMed Central (NIH). (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

-

American Chemical Society. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Retrieved from [Link]

-

ChemRxiv | Cambridge Open Engage. (2024). Novel Azaspirooxindolinone-Based PROTACs for Selective BTK Degradation and Enhanced Anticancer Activity. Retrieved from [Link]

-

NIH. (n.d.). 1,3,3-Trimethyl-5-nitro-1-phenylindane. Retrieved from [Link]

-

NIH. (2023). Click chemistry in the development of PROTACs. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Drometrizole. Retrieved from [Link]

-

PubMed Central - NIH. (n.d.). Recent Advances in PROTACs for Drug Targeted Protein Research. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 4-nitroindole. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (2011). 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Retrieved from [Link]

-

Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

Sources

- 1. web.mst.edu [web.mst.edu]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 2,3,3-Trimethyl-5-nitro-3H-indole | 3484-22-8 | Benchchem [benchchem.com]

5-Amino-1,3,3-trimethyl-indolin-2-one CAS number 953048-71-0

An In-Depth Technical Guide to 5-Amino-1,3,3-trimethyl-indolin-2-one (CAS: 953048-71-0)

Executive Summary

This document provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the substituted indolin-2-one (oxindole) class. While specific research on this exact molecule is not extensively published, its structural features place it as a valuable chemical intermediate and building block in medicinal chemistry. The indolin-2-one core is a well-established "privileged scaffold" in drug discovery, most notably for its role in the development of potent and selective receptor tyrosine kinase (RTK) inhibitors used in oncology.[1][2] This guide synthesizes information on the compound's properties, proposes a logical synthetic route, outlines a robust analytical characterization workflow, and explores its potential applications based on the established pharmacology of the indolin-2-one class.

Physicochemical Properties and Structure

This compound is a stable, solid compound under standard conditions. Its key properties, compiled from various chemical suppliers, are summarized below.[3][4][5][6] The presence of a primary aromatic amine and a lactam moiety makes it a versatile precursor for further chemical modifications.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 953048-71-0 | [3][4][5] |

| Molecular Formula | C₁₁H₁₄N₂O | [3][4] |

| Molecular Weight | 190.24 g/mol | [4][5] |

| Appearance | White powder | [3] |

| Purity | ≥97-98% | [3][] |

| Synonyms | 5-Amino-1,3,3-trimethyl-2-oxindole; 5-amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one | [4][5] |

| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated area. | [3][6] |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

Diagram 1: Proposed Synthetic Route

Caption: Proposed two-step synthesis from 1,3,3-trimethyl-indolin-2-one.

Representative Experimental Protocol

This protocol is a representative example and should be optimized for safety and yield.

Step 1: Nitration of 1,3,3-Trimethyl-indolin-2-one

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 1,3,3-trimethyl-indolin-2-one (1.0 eq) to the cold sulfuric acid while maintaining the temperature below 10 °C. Stir until fully dissolved.

-

Nitrating Agent: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to cold concentrated sulfuric acid.

-

Reaction: Add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C. The 5-position is electronically activated and is the primary site of nitration.

-

Quenching & Isolation: After stirring for 2-3 hours, pour the reaction mixture slowly onto crushed ice. The precipitated yellow solid, 5-Nitro-1,3,3-trimethyl-indolin-2-one, is collected by vacuum filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Suspend the 5-nitro intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reduction: Fit the flask with a hydrogen balloon or place it in a hydrogenation apparatus. Purge the system with hydrogen gas and maintain a positive hydrogen pressure. Stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.

Analytical Characterization and Quality Control

A multi-technique approach is essential to confirm the identity, structure, and purity of the final compound.

Diagram 2: Analytical Workflow

Caption: A standard workflow for the characterization of the final product.

Table 2: Expected Analytical Data

| Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to aromatic protons (ortho/meta to NH₂), a singlet for the N-CH₃ group, a singlet for the two geminal C3-CH₃ groups, and a broad singlet for the -NH₂ protons. |

| ¹³C NMR | Resonances for the carbonyl carbon (~180 ppm), quaternary C3 carbon, aromatic carbons (with shifts influenced by the amino and lactam groups), and methyl carbons. |

| Mass Spec (ESI+) | A prominent molecular ion peak [M+H]⁺ at m/z 191.12. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine (~3300-3400), C=O stretching of the lactam (~1680-1700), and C-N stretching. |

| HPLC (RP) | A single major peak indicating high purity (e.g., >98%), with a characteristic retention time under defined conditions (mobile phase, column, flow rate). |

For quantitative analysis of the amino group, derivatization with reagents like phenylisothiocyanate (PITC) followed by reversed-phase HPLC can be employed, a standard method in amino acid analysis.[9]

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for creating libraries of bioactive molecules. The primary amino group serves as a key functional handle for introducing diverse substituents to modulate pharmacological activity, solubility, and pharmacokinetic properties.

Core Scaffold for Kinase Inhibitors

The indolin-2-one scaffold is central to several FDA-approved tyrosine kinase inhibitors (e.g., Sunitinib). These drugs function by competing with ATP for the binding site in the kinase domain of RTKs, thereby inhibiting the downstream signaling pathways that drive cancer cell proliferation and angiogenesis.[1][2]

Diagram 3: Mechanism of RTK Inhibition

Sources

- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Amino-1,3,3-trimethyl-2-oxindole, CasNo.953048-71-0 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 4. echemi.com [echemi.com]

- 5. CAS 953048-71-0 | 4H48-1-BA | MDL MFCD16994189 | 5-Amino-1,3,3-trimethyl-2-oxindole | SynQuest Laboratories [synquestlabs.com]

- 6. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. usp.org [usp.org]

Spectroscopic Data for 5-Amino-1,3,3-trimethyl-indolin-2-one: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 5-Amino-1,3,3-trimethyl-indolin-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on foundational spectroscopic principles and comparative data from analogous molecular structures. While direct experimental spectra for this specific compound are not publicly available, this guide offers a robust framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction to this compound

This compound belongs to the substituted indolinone class of molecules. The indolinone core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of compounds with diverse biological activities. The specific substitutions on this molecule—an amino group at the 5-position and methyl groups at the 1 and 3 positions—are expected to significantly influence its spectroscopic properties. Understanding these properties is crucial for its identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this type of compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons attached to heteroatoms.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Employ a standard pulse program (e.g., zgpg30).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ would exhibit the following key signals:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| C3-(CH₃)₂ | ~ 1.3 | Singlet | 6H | Two magnetically equivalent methyl groups at the C3 position. |

| N1-CH₃ | ~ 3.2 | Singlet | 3H | Methyl group attached to the nitrogen atom of the lactam. |

| -NH₂ | ~ 3.5 - 4.5 | Broad Singlet | 2H | Chemical shift and peak shape are dependent on solvent and concentration. |

| H4 | ~ 6.6 | Doublet | 1H | Aromatic proton ortho to the amino group. |

| H6 | ~ 6.7 | Doublet of Doublets | 1H | Aromatic proton meta to the amino group and ortho to the carbonyl group. |

| H7 | ~ 7.0 | Doublet | 1H | Aromatic proton ortho to the carbonyl group. |

Caption: Predicted ¹H NMR signals for this compound.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum would show the following signals:

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| C3-(C H₃)₂ | ~ 25 | Gem-dimethyl carbons. |

| N1-C H₃ | ~ 28 | N-methyl carbon. |

| C3 | ~ 45 | Quaternary carbon at the 3-position. |

| C4 | ~ 110 | Aromatic CH ortho to the amino group. |

| C6 | ~ 115 | Aromatic CH meta to the amino group. |

| C7 | ~ 125 | Aromatic CH ortho to the carbonyl group. |

| C7a | ~ 130 | Aromatic quaternary carbon fused to the pyrrolidone ring. |

| C5 | ~ 140 | Aromatic quaternary carbon attached to the amino group. |

| C3a | ~ 145 | Aromatic quaternary carbon fused to the pyrrolidone ring. |

| C2 (=O) | ~ 180 | Carbonyl carbon of the lactam. |

Caption: Predicted ¹³C NMR signals for this compound.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the following key absorption bands.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Predicted IR Spectrum

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amino) | 3450 - 3300 | Medium-Strong | Two bands are expected for the asymmetric and symmetric stretching of the primary amine. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of the methyl groups. |

| C=O Stretch (Lactam) | ~ 1710 - 1680 | Strong | The five-membered lactam ring typically shows a carbonyl stretch at a higher frequency than a six-membered ring. |

| N-H Bend (Amino) | 1650 - 1580 | Medium | Scissoring vibration of the primary amine. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands are expected. |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong | |

| C-N Stretch (Lactam) | ~ 1200 | Medium |

Caption: Predicted key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus revealing its molecular weight and aspects of its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

-

Ionization:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for determining the molecular weight. The protonated molecule [M+H]⁺ would be expected.

-

Electron Impact (EI): A hard ionization technique that causes extensive fragmentation, providing structural information.

-

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Tandem MS (MS/MS): For further structural elucidation, the molecular ion can be isolated and fragmented to observe its daughter ions.

Predicted Mass Spectrum

-

Molecular Weight: The molecular formula of this compound is C₁₁H₁₄N₂O, with a monoisotopic mass of approximately 190.11 g/mol .

-

ESI-MS: In positive ion mode ESI, the base peak would be the protonated molecule [M+H]⁺ at an m/z of approximately 191.12.

-

EI-MS Fragmentation: Under EI conditions, the molecular ion peak (M⁺˙) at m/z 190 would be observed. Key fragmentation pathways would likely involve:

-

Loss of a methyl group (-CH₃): Resulting in a fragment at m/z 175. This is a common fragmentation for molecules with gem-dimethyl groups.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

-

Loss of CO: From the lactam ring, leading to a fragment at m/z 162.

-

Caption: A simplified potential fragmentation pathway in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the predicted spectral features and the underlying principles, researchers can effectively characterize this molecule and related structures. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high quality of results. While this guide is based on predictive analysis and data from analogous compounds, it serves as a valuable resource for anyone working with this class of molecules. For definitive structural confirmation, the synthesis and experimental characterization of this compound are recommended.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Solubility of 5-Amino-1,3,3-trimethyl-indolin-2-one in different solvents

An In-Depth Technical Guide to the Solubility of 5-Amino-1,3,3-trimethyl-indolin-2-one

A Foreword for the Researcher

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive resource on the solubility of this compound. In the realm of pharmaceutical sciences and organic chemistry, understanding the solubility of a compound is a cornerstone of its development and application. It dictates bioavailability, formulation strategies, and the design of purification processes. This document moves beyond a simple recitation of data, offering a deeper dive into the principles and methodologies for evaluating the solubility of this specific molecule. As a Senior Application Scientist, the aim is to equip you not just with information, but with a practical and theoretical framework to confidently approach the solubility challenges of this compound in your own laboratory settings.

Unveiling this compound: A Molecule of Interest

This compound, with the molecular formula C₁₁H₁₄N₂O, is an aromatic heterocyclic compound.[1] Its structure, featuring an indolinone core with an amino group and three methyl substituents, presents a unique combination of polar and non-polar characteristics that govern its interactions with various solvents. The presence of the amino group and the carbonyl group introduces sites for hydrogen bonding, while the aromatic ring and methyl groups contribute to its hydrophobic nature. A thorough understanding of its solubility is paramount for its effective use in research and development, particularly in medicinal chemistry where it may serve as a building block for more complex molecules.

The Guiding Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental concept in predicting solubility.[2] It suggests that a solute will dissolve best in a solvent that has a similar polarity.[3] For this compound, this means its solubility will be a balance between its polar and non-polar features.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): The amino (-NH₂) and carbonyl (C=O) groups can form hydrogen bonds with polar protic solvents. However, the bulky, non-polar trimethylated indolinone backbone will likely limit its solubility in highly polar solvents like water.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The aromatic ring and methyl groups will interact favorably with non-polar solvents through van der Waals forces. The polar functional groups, however, may hinder extensive dissolution.

-

Aprotic Polar Solvents (e.g., DMSO, Acetone): These solvents can engage in dipole-dipole interactions with the polar groups of the molecule and may also accommodate the non-polar parts, often leading to good solubility.

A Practical Approach: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination remains the gold standard for accurate solubility data. The Shake-Flask method is a widely recognized and robust technique for this purpose.[4]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating a surplus of the solid compound with a known volume of the solvent until a saturated solution is achieved.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, DMSO, acetone)

-

Scintillation vials or test tubes with secure caps

-

A mechanical shaker or orbital shaker with temperature control

-

A centrifuge

-

A high-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound and place it into a vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker at a constant temperature. Agitation should be vigorous enough to ensure thorough mixing. The equilibration time is critical and should be sufficient to reach saturation; 24 to 72 hours is typical.[4]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. For finer suspensions, centrifugation is necessary to obtain a clear supernatant.

-

Sample Dilution and Analysis: Carefully withdraw a known volume of the clear supernatant. To avoid precipitation, immediately dilute it with a suitable solvent to a concentration within the linear range of your analytical method. Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Theoretical Frameworks for Solubility Prediction

In the absence of experimental data, or to guide solvent selection, theoretical models can provide valuable insights into the solubility of this compound.

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

Hansen Solubility Parameters are a powerful tool for predicting solubility based on the principle that "like dissolves like."[5] HSP dissects the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[6]

A substance is assigned three HSP values (δD, δP, δH), which can be plotted as a point in a three-dimensional "Hansen space." The underlying principle is that substances with similar HSP values are likely to be miscible. For a given solute, a "solubility sphere" can be defined in this space. Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents for that solute.[7][8]

COSMO-RS: A Quantum Chemical Approach

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a more advanced, quantum chemistry-based method for predicting thermodynamic properties, including solubility.[9][10] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[11] This method can provide highly accurate qualitative and often quantitative solubility predictions without the need for experimental data.[12] COSMO-RS is particularly useful for screening a large number of potential solvents and for understanding complex solvent mixtures.[11][13]

Conceptual Diagram of Solubility Prediction Models

Caption: Theoretical models for predicting the solubility of a compound.

Data Summary and Interpretation

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water) | Low | The non-polar backbone outweighs the hydrogen bonding capacity of the amino and carbonyl groups. |

| Polar Aprotic (e.g., DMSO, DMF) | High | Good balance of polarity to interact with the functional groups and sufficient non-polar character to solvate the rest of the molecule. |

| Alcohols (e.g., Ethanol, Methanol) | Moderate | The alkyl chain of the alcohol can interact with the non-polar parts of the solute, while the hydroxyl group can hydrogen bond. |

| Non-Polar (e.g., Hexane, Toluene) | Low to Moderate | The polar functional groups will limit solubility, although toluene may be a better solvent than hexane due to potential π-π stacking interactions with the aromatic ring. |

Conclusion: A Path Forward for the Researcher

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While pre-existing data is sparse, the principles of "like dissolves like," coupled with robust experimental methods like the Shake-Flask technique, offer a clear path to obtaining precise solubility values. Furthermore, theoretical models such as Hansen Solubility Parameters and COSMO-RS can provide valuable predictive insights to guide solvent selection and formulation development. By leveraging both experimental and theoretical approaches, researchers can effectively navigate the challenges of working with this compound and unlock its full potential in their scientific endeavors.

References

-

COSMO-RS - SCM . SCM. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . YouTube. [Link]

-

Using COSMO-RS to Predict Hansen Solubility Parameters . ACS Publications. [Link]

-

A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning . Process Safety and Environmental Protection. [Link]

-

Hansen solubility parameter . N.A. [Link]

-

How to determine the solubility of a substance in an organic solvent ? . ResearchGate. [Link]

-

Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? . SciSpace. [Link]

-

Hansen solubility parameter - Wikipedia . Wikipedia. [Link]

-

Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents . Biblioteca Digital do IPB. [Link]

-

Hansen Solubility Parameters . Hansen Solubility. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . N.A. [Link]

-

Hansen solubility parameters to predict drug & container interactions . West Pharmaceutical Services. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . N.A. [Link]

-

Hansen Solubility Parameters (HSP): 1—Introduction . American Coatings Association. [Link]

-

Solubility of organic compounds (video) . Khan Academy. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Khan Academy [khanacademy.org]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. paint.org [paint.org]

- 9. scm.com [scm.com]

- 10. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 11. approcess.com [approcess.com]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Synthesis of Substituted 5-Aminooxindoles

Abstract

The 5-aminooxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its synthesis, particularly with diverse substitution patterns, is a critical task in drug discovery and development.[1][2] This technical guide provides an in-depth analysis of the primary synthetic pathways to substituted 5-aminooxindoles, intended for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, causality behind experimental choices, and field-proven insights for each major strategy. Key methodologies covered include the classical nitration-reduction sequence, modern palladium-catalyzed cross-coupling reactions, and cyclization-based approaches. Each section includes a discussion of scope, limitations, and practical considerations, supplemented with detailed protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of the 5-Aminooxindole Core

The oxindole ring system, particularly when functionalized with an amino group at the 5-position, represents a cornerstone of modern pharmaceutical design. This motif is prominently featured in a range of approved drugs and clinical candidates, most notably in the field of oncology. The strategic importance of this scaffold lies in its ability to form key hydrogen bonds and other interactions within the ATP-binding pockets of various protein kinases, leading to potent and selective inhibition.

The development of robust and flexible synthetic routes to access novel, substituted 5-aminooxindoles is therefore a high-priority endeavor. A successful synthetic strategy must not only be high-yielding but also modular, allowing for the introduction of diverse chemical functionalities to fine-tune the pharmacological properties of the final compound. This guide will dissect the most powerful and commonly employed strategies to achieve this goal.

Core Synthetic Strategies

There are three principal disconnection approaches for the synthesis of 5-aminooxindoles:

-

Strategy A: Functionalization of a Pre-formed Oxindole Ring. This is the most traditional and widely used method, involving the introduction of a nitrogen-containing group at the 5-position of a readily available oxindole precursor.

-

Strategy B: Cyclization of a Precursor Bearing the Amine. In this approach, the oxindole ring is constructed from an acyclic precursor that already contains the requisite (often protected) aniline moiety.

-

Strategy C: Late-Stage C-N Bond Formation. This modern approach utilizes a halogenated oxindole as a handle for transition-metal-catalyzed cross-coupling reactions to install the amino group.

Each strategy offers distinct advantages and is suited to different scenarios, depending on the desired substitution pattern and the availability of starting materials.

Strategy A: The Classical Nitration-Reduction Pathway

This two-step sequence is the workhorse for the synthesis of the parent 5-aminooxindole and many of its simple derivatives. It is reliable, scalable, and utilizes inexpensive reagents.

Causality and Mechanistic Insight: The strategy hinges on the principles of electrophilic aromatic substitution. The oxindole ring is activated towards electrophiles, with substitution favoring the 5- and 7-positions. Under carefully controlled conditions, nitration can be directed with high regioselectivity to the 5-position. The choice of nitrating agent is critical. A mixture of nitric acid and sulfuric acid is effective, where sulfuric acid acts as a catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺). The subsequent reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with the choice often dictated by functional group tolerance and desired reaction conditions. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and highly effective method. Alternatively, catalytic hydrogenation (H₂/Pd-C) offers a cleaner workup but may be incompatible with other reducible functional groups (e.g., alkenes, alkynes, or certain protecting groups).

Diagram: The Nitration-Reduction Pathway This diagram illustrates the straightforward, two-step conversion of an oxindole to a 5-aminooxindole.

Caption: A classic two-step route to 5-aminooxindoles.

Experimental Protocol: Synthesis of 5-Aminooxindole

Step 1: Synthesis of 5-Nitrooxindole

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), add concentrated sulfuric acid (50 mL).

-

Addition: Slowly add oxindole (10 g, 75.1 mmol) portion-wise, ensuring the temperature does not exceed 10 °C. Stir until all solids dissolve.

-

Nitration: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (6.4 mL) to concentrated sulfuric acid (6.4 mL) while cooling in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the oxindole solution over 30 minutes, maintaining the internal temperature below 5 °C.

-

Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Progress can be monitored by TLC (Thin Layer Chromatography) by carefully quenching a small aliquot into water and extracting with ethyl acetate.

-

Workup: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. A yellow precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol.

-

Purification: Dry the solid under vacuum to yield 5-nitrooxindole as a yellow powder. The product is often of sufficient purity for the next step.

Step 2: Synthesis of 5-Aminooxindole

-

Setup: To a suspension of 5-nitrooxindole (10 g, 56.1 mmol) in ethanol (200 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O, 63.3 g, 280.5 mmol).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 3-4 hours. The yellow suspension should gradually dissolve and the solution color may change. Monitor the disappearance of the starting material by TLC.

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) carefully until the pH of the mixture is basic (pH 8-9). This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-aminooxindole.

Strategy C: The Buchwald-Hartwig Amination

For substrates where the nitration-reduction sequence is not feasible due to sensitive functional groups, the Buchwald-Hartwig amination offers a powerful and modular alternative.[3] This palladium-catalyzed cross-coupling reaction forms the C-N bond directly by coupling a 5-halooxindole (typically bromo- or iodo-) with an amine.[3][4]

Causality and Mechanistic Insight: This reaction relies on a Pd(0)/Pd(II) catalytic cycle.[5][6] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the 5-halooxindole.[5]

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) deprotonates the amine to form a palladium-amido complex.[4]

-

Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst.[5]

The choice of ligand is paramount for an efficient reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step and stabilize the catalytic species.[7] This method's primary advantage is its broad scope, allowing for the coupling of various amines, including primary and secondary amines, anilines, and even ammonia surrogates.[3]

Diagram: Buchwald-Hartwig Catalytic Cycle This diagram shows the key steps in the palladium-catalyzed formation of the 5-aminooxindole C-N bond.

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Strategy B: Intramolecular Cyclization Routes

Building the oxindole ring from a suitably substituted aniline precursor is another powerful strategy, particularly for accessing complex or highly substituted analogs. Methods like the Gassman and Heck cyclizations are notable examples.

-

Gassman Oxindole Synthesis: This one-pot procedure involves the reaction of an aniline with tert-butyl hypochlorite, followed by an α-carboalkoxy sulfide and base, to generate a 3-methylthiooxindole.[8][9][10] Subsequent reductive desulfurization (e.g., with Raney Nickel) yields the desired oxindole.[9] This method is effective but can be sensitive to the electronic nature of the aniline.[10]

-

Intramolecular Heck Reaction: A palladium-catalyzed intramolecular Heck reaction of an N-aryl acrylamide provides a direct route to the oxindole core.[11][12][13] This approach offers excellent functional group tolerance and control over the substitution pattern on the newly formed ring.[14][15] It is particularly useful for creating 3,3-disubstituted oxindoles.[14]

Protecting Group Strategies

In multi-step syntheses, the protection of the oxindole N-H and the 5-amino group is often necessary to prevent unwanted side reactions. The choice of protecting groups must be strategic, allowing for selective removal under conditions that do not affect other parts of the molecule (orthogonality).[16][17]

-

N-1 (Amide) Protection: The oxindole nitrogen is weakly acidic and can be deprotonated or participate in side reactions. Common protecting groups include Boc (tert-butoxycarbonyl), which is acid-labile, or SEM (2-(trimethylsilyl)ethoxymethyl), which is removed with fluoride sources.

-

5-Amino (Aniline) Protection: The 5-amino group is nucleophilic and requires protection during subsequent electrophilic reactions. The Boc group is widely used here as well, offering robust protection that is easily removed with acid (e.g., TFA).[18] Formyl (For) or Carboxybenzyl (Cbz) groups can also be employed depending on the required deprotection conditions.[18]

The use of orthogonal protecting groups, such as protecting the 5-amino group with Boc and the N-1 position with SEM, allows for independent manipulation of these sites, greatly enhancing synthetic flexibility.[17]

Comparative Analysis of Synthetic Pathways

The optimal synthetic route depends heavily on the target molecule's specific structure, the scale of the synthesis, and the availability of starting materials.

| Strategy | Key Reagents | Pros | Cons | Best Suited For |

| Nitration-Reduction | HNO₃/H₂SO₄, SnCl₂ or H₂/Pd-C | Inexpensive, scalable, reliable for simple substrates. | Harsh acidic conditions, limited functional group tolerance. | Large-scale synthesis of the parent 5-aminooxindole or simple, robust derivatives. |

| Buchwald-Hartwig | 5-Bromooxindole, Amine, Pd-catalyst, Ligand, Base | Excellent functional group tolerance, high modularity, broad amine scope. | Expensive catalysts and ligands, requires inert atmosphere, potential for metal contamination. | Late-stage diversification, synthesis of complex libraries with varied amine substituents. |

| Intramolecular Heck | N-aryl acrylamide, Pd-catalyst | Good for complex substitutions, especially at C3.[14] | Substrate synthesis can be multi-step. | Accessing 3,3-disubstituted oxindoles and other complex substitution patterns. |

Conclusion

The synthesis of substituted 5-aminooxindoles is a dynamic field that leverages both classical transformations and modern catalytic methods. The traditional nitration-reduction pathway remains a cost-effective and scalable option for foundational structures. However, for the complex, highly functionalized molecules demanded by modern drug discovery, palladium-catalyzed methods like the Buchwald-Hartwig amination provide unparalleled flexibility and scope. By understanding the causality behind each synthetic choice—from the role of an acid catalyst in nitration to the function of a phosphine ligand in cross-coupling—researchers can design more efficient, robust, and innovative pathways to this critical class of bioactive compounds. The continued development of novel cyclization strategies and catalytic systems will undoubtedly expand the accessible chemical space, paving the way for the next generation of 5-aminooxindole-based therapeutics.

References

-

Title: Synthesis of Oxindoles by Tandem Heck-Reduction-Cyclization (HRC) from a Single Bifunctional, in Situ Generated Pd/C Catalyst Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Oxindole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides Source: PMC - PubMed Central URL: [Link]

-

Title: Synthesis of oxindoles by tandem Heck-reduction-cyclization (HRC) from a single bifunctional, in situ generated Pd/C catalyst. Source: Semantic Scholar URL: [Link]

-

Title: General method for the synthesis of oxindoles Source: Journal of the American Chemical Society URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: (PDF) Gassman Indole Synthesis Source: ResearchGate URL: [Link]

-

Title: Palladium-catalyzed domino Heck-disilylation and Heck-monosilylation of alkene-tethered carbamoyl chlorides: synthesis of versatile silylated oxindoles Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Gassman indole synthesis Source: Wikipedia URL: [Link]

-

Title: Amino Acid-Protecting Groups Source: Thieme Chemistry URL: [Link]

-

Title: The rational design of novel 5-amino-2-oxindole derivatives with antiglaucomic activity Source: PubMed URL: [Link]

-

Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

-

Title: Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Design, synthesis and biological evaluation of 2-indolinone derivatives as PAK1 inhibitors in MDA-MB-231 cells Source: PubMed URL: [Link]

-

Title: PROTECTING GROUPS FOR ORGANIC SYNTHESIS Source: Neliti URL: [Link]

-

Title: Buchwald-Hartwig reaction Source: chemeurope.com URL: [Link]

-

Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

Sources

- 1. The rational design of novel 5-amino-2-oxindole derivatives with antiglaucomic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 2-indolinone derivatives as PAK1 inhibitors in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Buchwald-Hartwig_reaction [chemeurope.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. research.rug.nl [research.rug.nl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of oxindoles by tandem Heck-reduction-cyclization (HRC) from a single bifunctional, in situ generated Pd/C catalyst. | Semantic Scholar [semanticscholar.org]

- 14. Oxindole synthesis [organic-chemistry.org]

- 15. Palladium-catalyzed domino Heck-disilylation and Heck-monosilylation of alkene-tethered carbamoyl chlorides: synthesis of versatile silylated oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. jocpr.com [jocpr.com]

- 17. media.neliti.com [media.neliti.com]

- 18. chemia.ug.edu.pl [chemia.ug.edu.pl]

The Emerging Therapeutic Potential of Trimethylated Aminoxindoles: A Technical Guide for Drug Discovery

Foreword: The Oxindole Scaffold - A Privileged Structure in Medicinal Chemistry

The oxindole core, a bicyclic aromatic structure, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its prevalence in a multitude of natural products and synthetic compounds with diverse and potent biological activities underscores its significance.[1] From the anti-inflammatory properties of isatins to the kinase inhibitory functions of sunitinib, the oxindole framework provides a versatile template for the design of novel therapeutics. This guide delves into a specific, yet underexplored, subclass: trimethylated aminoxindoles. By examining the known biological activities of the broader aminoxindole class and the predictable influence of methylation, we aim to provide a comprehensive technical resource for researchers and drug development professionals poised to investigate this promising chemical space.

Rationale for Trimethylation: A Strategic Modification

The introduction of methyl groups to a pharmacologically active scaffold is a time-honored strategy in medicinal chemistry, often referred to as the "magic methyl effect."[2] This seemingly simple modification can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Methylation can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase lipophilicity to improve membrane permeability, and refine the conformational rigidity of a molecule to optimize its interaction with a biological target.[2][3] In the context of aminoxindoles, trimethylation at specific positions is hypothesized to potentiate their inherent biological activities by leveraging these effects.

Synthetic Pathways: A Proposed Strategy for Trimethylated Aminoxindoles

While a definitive, optimized synthesis for a specific trimethylated aminoxindole is not yet widely published, a plausible and efficient route can be extrapolated from established methods for related oxindole derivatives. The following proposed synthesis provides a logical starting point for researchers, emphasizing the causality behind the chosen reactions.

Proposed Synthesis of 1,3,3-Trimethyl-5-aminooxindole

This multi-step synthesis leverages common and well-understood organic reactions to construct the target molecule.

Experimental Workflow Diagram:

Caption: Proposed synthetic workflow for 1,3,3-trimethyl-5-aminooxindole.

Detailed Protocol:

-

Step 1: Fischer Indole Synthesis. The synthesis commences with the Fischer indole synthesis, a classic method for constructing the indole core.[4] p-Nitrophenylhydrazine is reacted with isobutyraldehyde in the presence of an acid catalyst, such as sulfuric acid, to yield 5-nitro-3,3-dimethyl-3H-indole. The nitro group serves as a precursor to the amine functionality.

-

Step 2: N-Methylation. The resulting indole is then N-methylated. This can be achieved using a standard methylating agent like dimethyl sulfate in the presence of a strong base such as sodium hydride to deprotonate the indole nitrogen, facilitating nucleophilic attack. This step introduces the first of the three methyl groups.

-

Step 3: Oxidation to Oxindole. The N-methylated indole is subsequently oxidized to the corresponding oxindole. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

-

Step 4: Reduction of the Nitro Group. The final step involves the reduction of the nitro group to an amine. This can be accomplished using various reducing agents, with tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H2 over palladium on carbon) being common choices. This yields the target trimethylated aminoxindole.

This proposed synthesis is designed to be robust and adaptable, allowing for the introduction of various substituents on the aromatic ring to explore structure-activity relationships.

Potential Biological Activities and Mechanistic Insights

Based on the extensive literature on substituted oxindoles, trimethylated aminoxindoles are anticipated to exhibit a spectrum of biological activities, primarily in the realms of anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Oxindole derivatives have demonstrated significant potential as anticancer agents.[5][6][7] The primary mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[5][8]

Signaling Pathway for Apoptosis Induction:

Caption: Proposed mechanism of apoptosis induction by trimethylated aminoxindoles.

Many oxindole derivatives exert their pro-apoptotic effects by modulating the Bcl-2 family of proteins.[9] Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells, promoting their survival. By inhibiting Bcl-2, aminoxindoles can lead to the activation of pro-apoptotic proteins like Bax, resulting in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[9]

Quantitative Data on Anticancer Activity of Oxindole Derivatives:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole Derivative | MCF-7 (Breast) | 3.55 ± 0.49 | [10] |

| Spirooxindole Derivative | MDA-MB-231 (Breast) | 4.40 ± 0.468 | [10] |

| Isatin-Indole Conjugate | HT-29 (Colon) | 0.132 - 0.611 | [9] |

| Isatin-Indole Conjugate | SW-620 (Colon) | 0.037 - 0.468 | [9] |

| Indole-Sulfonamide Derivative | HepG2 (Liver) | 7.37 | [11] |

| Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.10 ± 0.4 | [12] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the trimethylated aminoxindole derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis

The oxindole scaffold is also a promising starting point for the development of novel antimicrobial agents.[7][13] While the exact mechanisms can vary, a key target for many antibiotics is the bacterial cell wall, a structure essential for bacterial survival and absent in human cells.[14][15]

Bacterial Cell Wall Synthesis Inhibition Pathway:

Caption: Potential mechanism of antimicrobial action via inhibition of cell wall synthesis.

The biosynthesis of peptidoglycan, the primary component of the bacterial cell wall, involves several enzymatic steps, including transglycosylation and transpeptidation, which are catalyzed by penicillin-binding proteins (PBPs).[14][16] Small molecules can inhibit these enzymes, leading to a weakened cell wall and eventual cell lysis.[16][17] Molecular docking studies of oxindole derivatives have suggested their potential to bind to key enzymes in bacterial metabolic pathways, such as methionyl-tRNA synthetase.[18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.

-

Serial Dilution: Prepare a series of twofold dilutions of the trimethylated aminoxindole in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Neuroprotective Activity: Modulating Neuroinflammation and Oxidative Stress

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by chronic neuroinflammation and oxidative stress, leading to neuronal cell death.[19] Oxindole derivatives have emerged as potential neuroprotective agents by targeting these pathological processes.[20]

Neuroinflammatory Signaling Pathway:

Caption: Proposed mechanism of neuroprotection through modulation of neuroinflammation.

Microglia, the resident immune cells of the central nervous system, become activated in response to pathological stimuli, leading to the activation of signaling pathways such as NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][6][21][22] These cytokines contribute to neuronal damage. Small molecules that can modulate these neuroinflammatory pathways hold therapeutic promise.[6][21] Additionally, some oxindole alkaloids have been shown to inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease, and reduce intracellular reactive oxygen species.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases.

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium. For some experiments, differentiation into a more neuron-like phenotype can be induced.

-

Pre-treatment: Pre-treat the cells with various concentrations of the trimethylated aminoxindole for a specified period (e.g., 2 hours).

-

Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as amyloid-beta (Aβ) peptides or hydrogen peroxide (H₂O₂).

-

Assessment of Cell Viability: After a further incubation period (e.g., 24 hours), assess cell viability using the MTT assay as described previously.

-

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the trimethylated aminoxindole to determine its neuroprotective effect.

In Silico Modeling: Predicting and Rationalizing Biological Activity

Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule to its macromolecular target.[13][15] This technique can provide valuable insights into the potential mechanism of action of trimethylated aminoxindoles and guide further experimental studies.

Molecular Docking Workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Oxindole Analogues as Anticancer Agents and their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Oxindole synthesis [organic-chemistry.org]

- 10. ijpsr.info [ijpsr.info]

- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 12. In silico approach: docking study of oxindole derivatives against the main protease of COVID-19 and its comparison with existing therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease-A Molecular Dynamics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of novel derivatives of oxindole, their urease inhibition and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Amino-1,3,3-trimethyl-indolin-2-one: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 5-Amino-1,3,3-trimethyl-indolin-2-one, a heterocyclic compound belonging to the oxindole class. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this and structurally related molecules.

Introduction to the 5-Aminooxindole Scaffold